molecular formula C10H12O3 B8550498 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde

4-(2-Hydroxyethoxy)-3-methylbenzaldehyde

Cat. No.: B8550498
M. Wt: 180.20 g/mol
InChI Key: SRWFPUBHQOEHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)-3-methylbenzaldehyde is a synthetic benzaldehyde derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable chemical intermediate or building block in the design and synthesis of more complex molecules. Its structural features, particularly the hydroxyethoxy side chain, make it a potential component in the development of small-molecule modulators for Class B G protein-coupled receptors (GPCRs), which are important targets for conditions such as migraine, cardiovascular disease, and inflammatory bowel disease . Research into similar compounds, such as those with methoxyethoxy substituents, has shown promise in projects aimed at identifying positive allosteric modulators of receptors like the calcitonin gene-related peptide (CGRP) receptor and the adrenomedullin (AM) receptor . The flexibility of the hydroxyethoxy chain may be utilized to mimic peptide interactions or to optimize binding within receptor domains . As a research chemical, this compound is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-3-methylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-8-6-9(7-12)2-3-10(8)13-5-4-11/h2-3,6-7,11H,4-5H2,1H3

InChI Key

SRWFPUBHQOEHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCO

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 4 2 Hydroxyethoxy 3 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Assignment of Proton Environments

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the precursor, 4-Hydroxy-3-methylbenzaldehyde (B106927), the ¹H NMR spectrum in CDCl₃ would exhibit several key signals:

Aldehydic Proton (-CHO): A singlet peak is expected around δ 9.7-9.9 ppm. This downfield shift is due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 6.8-7.8 ppm). Their specific shifts and coupling patterns depend on their position relative to the electron-donating hydroxyl and methyl groups, and the electron-withdrawing aldehyde group. One would expect a singlet for the proton between the methyl and aldehyde groups, and two doublets for the other two protons, showing ortho-coupling.

Hydroxyl Proton (-OH): A broad singlet is typically observed for the phenolic hydroxyl group. Its chemical shift can vary (δ 5-8 ppm) depending on concentration and solvent, as it is involved in hydrogen bonding.

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons would appear upfield, typically around δ 2.2 ppm.

Based on this, the predicted ¹H NMR spectrum for 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde would show additional signals corresponding to the hydroxyethoxy group:

Methylene (B1212753) Protons (-OCH₂CH₂OH): Two triplets are expected for the two methylene groups, likely in the δ 3.9-4.2 ppm range. The triplet pattern arises from the coupling between the adjacent methylene protons.

Terminal Hydroxyl Proton (-CH₂OH): A triplet (or broad singlet) corresponding to the alcoholic hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on analogous compounds.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehydic H9.8 - 9.9Singlet (s)
Aromatic H6.9 - 7.7Multiplet (m)
-OCH₂ CH₂OH4.0 - 4.2Triplet (t)
-OCH₂CH₂ OH3.9 - 4.1Triplet (t)
Methyl H2.2 - 2.3Singlet (s)
Hydroxyl HVariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) for Elucidation of Carbon Framework

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 4-Hydroxy-3-methylbenzaldehyde, the spectrum would show eight distinct signals corresponding to the eight carbon atoms.

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears significantly downfield, typically around δ 190-193 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have signals in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the aldehyde group (C-CHO) will be the most downfield among the ring carbons.

Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, around δ 15-20 ppm.

For This compound , two additional signals for the ethoxy group carbons would be present:

Methylene Carbons (-OCH₂CH₂OH): Signals for these carbons would be expected in the δ 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogous compounds.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl C190 - 193
Aromatic C-O155 - 160
Aromatic C-CHO130 - 135
Aromatic C-H110 - 130
Aromatic C-CH₃125 - 130
-OCH₂ CH₂OH68 - 72
-OCH₂CH₂ OH60 - 64
Methyl C15 - 20

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would be crucial to confirm the connectivity within the hydroxyethoxy chain, showing a cross-peak between the two methylene groups (-OCH₂ -CH₂ OH). It would also help in assigning the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This can be used to determine stereochemistry and conformation. For this molecule, NOESY could show through-space interactions between the methyl protons and the adjacent aromatic proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula. The molecular formula for this compound is C₁₀H₁₂O₃.

Calculated Monoisotopic Mass: 180.07864 Da.

An HRMS experiment would be expected to yield a measured mass very close to this calculated value, confirming the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent technique for assessing the purity of a sample and for monitoring the progress of a chemical reaction. researchgate.net

In the synthesis of this compound from 4-Hydroxy-3-methylbenzaldehyde, GC-MS could be used to:

Assess Purity: A GC chromatogram of a pure sample would show a single major peak. The presence of other peaks would indicate impurities, such as unreacted starting material or by-products. orientjchem.org

Reaction Monitoring: By taking small aliquots from the reaction mixture over time, GC-MS can be used to monitor the disappearance of the starting material (4-Hydroxy-3-methylbenzaldehyde) and the appearance of the product. researchgate.net

The mass spectrum obtained from the GC-MS would show the molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would provide further structural confirmation. Key fragments would likely arise from the loss of parts of the hydroxyethoxy side chain and the aldehyde group. For the precursor 4-Hydroxy-3-methylbenzaldehyde, the molecular ion peak is observed at m/z = 136. nih.govnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not publicly available, the expected peaks can be inferred from the analysis of structurally similar compounds.

Key functional groups in this compound include a hydroxyl (-OH) group, an ether (C-O-C) linkage, an aldehyde (-CHO) group, and a substituted benzene ring. The hydroxyl group's stretching vibration typically appears as a broad band in the region of 3400-3200 cm⁻¹. The aldehyde C-H bond exhibits a characteristic stretching vibration around 2850-2750 cm⁻¹. The highly conjugated carbonyl (C=O) group of the aldehyde is expected to show a strong absorption band in the range of 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations are anticipated to appear in the 1600-1450 cm⁻¹ region, while the C-O stretching of the ether and alcohol functionalities would likely produce signals between 1260-1000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of aromatic aldehydes is characterized by absorptions arising from π → π* and n → π* transitions. For compounds similar to this compound, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a strong absorption band corresponding to the π → π* transition is observed around 310 nm. researchgate.net It is anticipated that this compound would exhibit a similar absorption maximum due to its analogous conjugated system.

Interactive Data Table: Expected Infrared Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3400-3200 (broad)O-H Stretch
Aldehyde C-H2850-2750C-H Stretch
Carbonyl (C=O)1700-1680C=O Stretch
Aromatic C=C1600-1450C=C Stretch
Ether (C-O-C)1260-1000C-O Stretch
Interactive Data Table: Expected Ultraviolet-Visible Absorption for this compound
TransitionExpected Wavelength (λmax)Chromophore
π → π~310 nmBenzaldehyde (B42025) system
n → πWeaker, longer wavelengthCarbonyl group

X-ray Crystallography for Definitive Solid-State Structural Determination of Crystalline Forms or Derivatives

In the study of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde, the compound was synthesized and its structure was elucidated. researchgate.net The analysis revealed key bond lengths and angles within the molecule. For instance, the C-Br bond length was reported to be 1.951(4) Å, and the C=O bond of the aldehyde group was 1.224(4) Å. researchgate.net The study also highlighted the presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. researchgate.net Such detailed structural information is crucial for understanding the molecule's reactivity and its interactions in a biological or material context.

The crystallographic data for this derivative can be summarized in a table, providing a concrete example of the type of detailed structural information that can be obtained for this class of compounds.

Interactive Data Table: Crystallographic Data for 4-(2-bromoethoxy)-2-hydroxybenzaldehyde researchgate.net
ParameterValue
Chemical FormulaC₉H₉BrO₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.7674(16)
b (Å)19.542(3)
c (Å)20.970(3)
V (ų)4412.5(11)
Z8
Rgt(F)0.0350
wRref(F²)0.0963

Chemical Reactivity and Transformation Mechanisms of 4 2 Hydroxyethoxy 3 Methylbenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 4-(2-hydroxyethoxy)-3-methylbenzaldehyde, readily undergoing nucleophilic addition and condensation reactions.

Condensation Reactions with Nucleophiles (e.g., Knoevenagel, Aldol (B89426) Condensations with Indolinone Systems)

The aldehyde functionality of this compound is susceptible to condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For instance, the reaction with malononitrile (B47326), often catalyzed by a base like piperidine, leads to the formation of a new carbon-carbon double bond. beilstein-journals.orgresearchgate.net These types of reactions are fundamental in synthesizing more complex molecular architectures. acgpubs.orgnih.gov

In the context of medicinal chemistry, this aldehyde is a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. chemicalbook.comnih.gov In one of the synthetic steps, it is proposed to undergo a condensation reaction, likely an Aldol-type condensation, with an indolinone system. This reaction is crucial for constructing the core structure of the drug.

The general mechanism for these condensations involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. The reactivity of the benzaldehyde (B42025) derivative in such reactions can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. reddit.com

Table 1: Examples of Condensation Reactions
Reaction TypeNucleophileCatalyst/ConditionsProduct Type
Knoevenagel CondensationMalononitrilePiperidine, 80°CBenzylidene malononitrile derivative
Aldol-type CondensationIndolinone SystemsBase-catalyzedCore structure of Axitinib

Chemo- and Regioselective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized or reduced.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, hot acidic permanganate (B83412) solutions are known to oxidize aldehyde groups. msu.edu The Baeyer-Villiger oxidation, which converts aldehydes to carboxylic acids or esters using peracids or hydrogen peroxide, is another potential pathway. beilstein-journals.org The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions, such as the oxidation of the primary alcohol in the 2-hydroxyethoxy group or the methyl group on the aromatic ring. nih.gov

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. msu.edu The chemo- and regioselectivity of the reduction is important to avoid the reduction of other functional groups or cleavage of the ether linkage.

Transformations Involving the 2-Hydroxyethoxy Moiety

The 2-hydroxyethoxy group provides another site for chemical modification, primarily at the terminal primary alcohol.

Derivatization of the Primary Alcohol (e.g., Esterification, Etherification)

The primary alcohol of the 2-hydroxyethoxy moiety can undergo esterification and etherification reactions.

Esterification: The alcohol can be converted to an ester by reacting with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under appropriate conditions. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.net This reaction allows for the introduction of various acyl groups.

Etherification: The alcohol can also be converted to an ether. This can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Another approach is reductive etherification, which can convert aldehydes and alcohols to ethers. osti.gov

Table 2: Derivatization of the Primary Alcohol
Reaction TypeReagentProduct
EsterificationCarboxylic acid/derivativeEster
Etherification (Williamson)Base, Alkyl halideEther
Reductive EtherificationAldehyde/Ketone, Reducing agentEther

Cleavage and Rearrangement Reactions of the Ether Linkage

The ether linkage in the 2-hydroxyethoxy group is generally stable but can be cleaved under specific conditions. Strong acids, such as hydroiodic acid or hydrobromic acid, can cleave ethers. Additionally, oxidative cleavage of ethers can be achieved using certain reagents. nih.gov For example, some enzymatic systems can catalyze the cleavage of ether bonds. researchgate.net

Rearrangement reactions involving the ether linkage are less common but can occur under specific conditions, often promoted by acid or heat. Rearrangements like the Beckmann or benzilic acid rearrangements are typically associated with other functional groups and are not directly applicable to the ether linkage itself. wiley-vch.demasterorganicchemistry.comwikipedia.org

Reactivity of the Substituted Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyethoxy and methyl groups. msu.edu These groups are ortho, para-directing. The aldehyde group, being an electron-withdrawing group, is a deactivating, meta-directing substituent.

The directing effects of the substituents will influence the position of incoming electrophiles. The powerful activating and ortho, para-directing influence of the oxygen atom of the hydroxyethoxy group is likely to dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the hydroxyethoxy group. However, the existing substitution pattern leaves only the C5 position available for substitution ortho to the strongly activating hydroxyethoxy group and meta to the deactivating aldehyde group.

The benzylic hydrogens of the methyl group are activated towards free radical attack and oxidation. msu.edu Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid. msu.edu

Electrophilic Aromatic Substitution Patterns in the Presence of Electron-Donating Groups

The benzene (B151609) ring of this compound is rendered electron-rich, and therefore activated towards electrophilic aromatic substitution, by the presence of the 2-hydroxyethoxy and methyl groups. Both of these substituents are classified as activating, ortho-, para-directing groups. In contrast, the aldehyde group is a deactivating, meta-directing group.

The directing effects of these substituents are as follows:

4-(2-Hydroxyethoxy) group: This alkoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the 3-position is already substituted with a methyl group.

3-Methyl group: This alkyl group is a weak activating group and directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The 4-position is already occupied by the hydroxyethoxy group.

1-Aldehyde group (-CHO): This group is deactivating and directs incoming electrophiles to the meta positions (positions 3 and 5).

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of 4-(2-Hydroxyethoxy)Directing Effect of 3-MethylDirecting Effect of 1-AldehydePredicted Outcome
2 Ortho (Activating)Ortho (Activating)Ortho (Deactivating)Minor Product (steric hindrance)
5 Ortho (Activating)Para (Activating)Meta (Deactivating)Major Product
6 Meta (Deactivating)Ortho (Activating)Ortho (Deactivating)Minor Product

For typical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions, the major product is anticipated to be the 5-substituted derivative. The reaction conditions would need to be carefully controlled to prevent potential side reactions involving the aldehyde and hydroxy groups. For instance, Friedel-Crafts acylation is generally incompatible with strongly activating substituents like alkoxy groups, often leading to complex mixtures.

Considerations for Directed Metalation or Halogenation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. mt.comuwindsor.cawikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. mt.comuwindsor.ca

In this compound, several groups could potentially act as DMGs:

The aldehyde group: Aldehydes themselves are generally not suitable for direct lithiation as they are readily attacked by organolithium reagents. organicreactions.org However, they can be protected in situ to form a directing group.

The ether oxygen of the 2-hydroxyethoxy group: Alkoxy groups are known to be effective DMGs. wikipedia.org

The terminal hydroxyl group: The acidic proton of the hydroxyl group would be readily deprotonated by the organolithium base. The resulting alkoxide could potentially act as a DMG.

The most probable scenario for a directed metalation reaction would involve the coordination of the organolithium reagent to the oxygen of the 4-(2-hydroxyethoxy) group. This would direct lithiation to one of the ortho positions. Position 3 is substituted, leaving position 5 as the target for deprotonation. The aldehyde at position 1 would likely require protection, for example, by conversion to an acetal, prior to the metalation step to prevent nucleophilic addition of the organolithium reagent.

Following lithiation at the 5-position, the resulting aryllithium intermediate can be quenched with various electrophiles, such as halogens (e.g., Br2, I2), to introduce a substituent at this position with high regioselectivity.

Table 2: Potential Directed Metalation and Halogenation of a Protected this compound Derivative

Directing Group (Postulated)Position of LithiationSubsequent ElectrophileProduct
4-alkoxy5Br25-Bromo-4-(2-hydroxyethoxy)-3-methylbenzaldehyde (after deprotection)
4-alkoxy5I25-Iodo-4-(2-hydroxyethoxy)-3-methylbenzaldehyde (after deprotection)
4-alkoxy5(CH3)3SiCl5-(Trimethylsilyl)-4-(2-hydroxyethoxy)-3-methylbenzaldehyde (after deprotection)

Catalytic Conversions Employing this compound

The aldehyde functionality of this compound makes it a versatile substrate for a variety of catalytic transformations, including those mediated by organocatalysts and transition metals.

Organocatalysis:

The aldehyde group can participate in numerous organocatalytic reactions. For instance, it can be a substrate in proline-catalyzed aldol reactions, where it would act as the electrophilic partner. d-nb.info The reactivity in such reactions can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating hydroxyethoxy and methyl groups might slightly reduce the electrophilicity of the aldehyde carbonyl carbon compared to unsubstituted benzaldehyde.

Transition Metal Catalysis:

The presence of the aldehyde group and the C-H bonds on the aromatic ring allows for a range of transition metal-catalyzed reactions. nih.gov

Cross-Coupling Reactions: The aldehyde can be converted into a functional group suitable for cross-coupling reactions. For example, conversion to a tosylhydrazone allows it to participate in transition-metal-catalyzed carbene-based cross-coupling reactions. nih.gov If a halogen were introduced onto the ring (as discussed in 4.3.2), the resulting aryl halide could undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds. organicreactions.orgnih.govresearchgate.net

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of aromatic rings. nih.govuni-muenster.denih.gov The aldehyde group can act as a directing group, often through the in situ formation of an imine with an amine co-catalyst, to guide a metal catalyst to an ortho C-H bond. In the case of this compound, this would likely direct functionalization to the C-H bond at position 2, provided the steric hindrance is not prohibitive. Rhodium and palladium catalysts are commonly employed for such transformations. nih.gov The 2-hydroxyethoxy group could also potentially participate in directing C-H activation.

Table 3: Potential Catalytic Conversions of this compound

Reaction TypeCatalyst TypePotential Reaction SitePotential Product Type
Aldol ReactionOrganocatalyst (e.g., Proline)Aldehydeβ-Hydroxy aldehyde
Suzuki Coupling (of a halogenated derivative)Transition Metal (e.g., Palladium)Halogenated position (e.g., 5-position)Biaryl compound
C-H Arylation (directed by aldehyde)Transition Metal (e.g., Rhodium)2-position2-Aryl-4-(2-hydroxyethoxy)-3-methylbenzaldehyde

Computational Chemistry and Molecular Modeling of 4 2 Hydroxyethoxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Studies for Electronic Structure, Conformation, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to determine optimized molecular geometries, predict spectroscopic properties, and calculate electronic parameters that govern a molecule's reactivity.

Theoretical calculations for molecules similar to 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde, such as other benzaldehyde (B42025) derivatives, are often performed using specific DFT methods like B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. researchgate.net A basis set, such as 6-311++G(d,p) or 6-31G(d,p), is chosen to describe the atomic orbitals. researchgate.netmdpi.com

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a true minimum on the potential energy surface. researchgate.net

Following optimization, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A larger energy gap generally implies greater stability. mdpi.com

Furthermore, DFT enables the prediction of various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting absorption wavelengths (λ), excitation energies, and oscillator strengths. mdpi.comresearchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed to aid in the assignment of experimental spectral bands. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electron density to identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interaction patterns. mdpi.com

Table 1: Predicted Molecular Properties from a Representative DFT Study This table is illustrative of the types of data generated from DFT calculations on benzaldehyde derivatives.

PropertyPredicted ValueUnit
HOMO Energy-eV
LUMO Energy-eV
HOMO-LUMO Energy Gap (ΔE)-eV
Dipole Moment-Debye
C=O Bond Length-Å
O-H Bond Length-Å
C-C-O Bond Angle-Degrees
Major UV-Vis Absorption Peak (λmax)-nm

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for exploring the conformational dynamics of its flexible 2-hydroxyethoxy side chain and for understanding its interactions with other molecules, such as solvents or biological receptors.

An MD simulation begins with the creation of an atomistic model of the molecule within a simulation box, which is often filled with solvent molecules (e.g., water) to mimic solution conditions. The interactions between atoms are described by a force field. The system is first subjected to energy minimization to remove any unfavorable steric clashes. rsc.org This is followed by an equilibration phase, where the temperature and pressure of the system are stabilized to desired conditions, typically in an isothermal-isobaric (NPT) ensemble. rsc.org

After equilibration, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion over a set period. rsc.org Analysis of these trajectories provides detailed information on the molecule's dynamic behavior. For this compound, this would reveal the preferred conformations of the side chain, the rotational freedom around its single bonds, and the formation of intra- and intermolecular hydrogen bonds involving its hydroxyl and ether groups.

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the terminal atoms of the side chain.

Radial Distribution Function (RDF): To characterize the structure of the solvent around specific atoms and to analyze intermolecular interactions, like hydrogen bonding between the molecule's hydroxyl group and water.

Hydrogen Bond Analysis: To quantify the lifetime and geometry of hydrogen bonds formed during the simulation.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a general setup for an MD simulation.

ParameterSpecificationPurpose
Simulation SoftwareGROMACS, AMBER, etc.To run the simulation
Force FieldGROMOS, CHARMM, etc.To define inter- and intramolecular potentials
Simulation BoxCubic or RectangularTo contain the system with periodic boundary conditions
SolventWater (e.g., TIP3P model)To simulate an aqueous environment
EnsembleNPT (Isothermal-Isobaric)To maintain constant temperature and pressure
Equilibration Time0.5 - 2 nsTo stabilize the system's thermodynamic properties
Production Run Time20 - 100+ nsTo collect data for analysis of dynamic behavior

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. A QSPR model can be used to predict the properties of new or untested compounds based solely on their molecular structure.

The development of a QSPR model for predicting a specific behavior of this compound would involve several key steps:

Dataset Curation: A dataset of structurally diverse but related compounds with experimentally measured values for the property of interest (e.g., solubility, boiling point, or a specific biological activity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property. The predictive power of the resulting model is then rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSPR model is established, it can be used to predict the property for this compound by simply calculating the necessary descriptors for its structure and inputting them into the model's equation. This approach allows for rapid screening and estimation of chemical behaviors without the need for extensive laboratory experiments.

Table 3: Categories of Molecular Descriptors Used in QSPR Modeling

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the molecular formulaMolecular Weight, Atom Counts
2D Descriptors Based on the 2D molecular structureConnectivity Indices, Topological Polar Surface Area (TPSA)
3D Descriptors Based on the 3D optimized geometryMolecular Volume, Surface Area, Principal Moments of Inertia
Quantum Chemical Derived from electronic structure calculationsHOMO/LUMO Energies, Dipole Moment, Mulliken Charges

Biological Activity and Mechanistic Investigations of 4 2 Hydroxyethoxy 3 Methylbenzaldehyde and Its Derivatives

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug development. The ability of 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde and its derivatives to modulate these receptors is an active area of investigation.

The Calcitonin-like Receptor (CLR), a class B GPCR, is notable for its interaction with Receptor Activity-Modifying Proteins (RAMPs). nih.govnih.gov These single-transmembrane domain proteins are essential for the function and pharmacology of CLR. nih.govuberresearch.com The association of CLR with different RAMPs creates distinct receptor subtypes: CLR combines with RAMP1 to form the calcitonin gene-related peptide (CGRP) receptor, while its association with RAMP2 or RAMP3 forms the adrenomedullin (B612762) (AM) receptors, AM1 and AM2, respectively. nih.goveurofinsdiscovery.com

The identification of small molecules that can act as positive allosteric modulators (PAMs) for these receptors is a significant therapeutic goal, as they could enhance the effects of endogenous peptides. nih.govnih.gov Research has focused on identifying compounds that can positively modulate CLR signaling. While specific data on this compound is not available, studies on other small molecules, such as aryl benzyl (B1604629) ethers, have demonstrated the feasibility of positively modulating the AM1 receptor. nih.gov

β-arrestin recruitment assays are a common method for studying GPCR activation, providing a readout of receptor engagement that is independent of G-protein signaling. nih.govdiscoverx.com These assays are used in high-throughput screening to identify compounds that modulate receptor activity. nih.gov

In the search for small-molecule modulators of CLR-based receptors, a β-arrestin recruitment screen was employed to identify compounds that could enhance the signaling of the AM1 receptor (CLR/RAMP2). nih.gov This screening led to the discovery of several hit compounds, including aryl benzyl ethers, that demonstrated positive modulation of adrenomedullin-induced β-arrestin recruitment. nih.gov These findings highlight a promising strategy for identifying PAMs for CLR:RAMP complexes, a strategy that could theoretically be applied to libraries containing benzaldehyde (B42025) derivatives. nih.gov

CLR-based receptors, including the AM1 receptor, are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). eurofinsdiscovery.comsb-peptide.com The cAMP signaling pathway plays a critical role in various physiological processes, particularly in the vascular endothelium, where it helps to maintain barrier function. nih.govmdpi.com

To validate the activity of the positive modulators identified through β-arrestin screening, functional assays measuring cAMP production were conducted in vascular cell line models. nih.gov These experiments confirmed that the compounds could robustly enhance peptide-induced cAMP production at CLR-based receptors. nih.gov This dual confirmation through both β-arrestin and cAMP assays provides strong evidence of positive allosteric modulation and demonstrates the translational potential of these compounds in a physiologically relevant context. nih.govnih.gov Depending on their origin, cAMP signaling can either stabilize or destabilize the endothelial barrier in vascular endothelial cells. nih.gov

A significant area of pharmaceutical research involves the development of single molecules that possess dual pharmacology. For respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma, combining a muscarinic receptor antagonist (which prevents bronchoconstriction) with a beta2 adrenergic receptor agonist (which promotes bronchodilation) is a validated therapeutic strategy. nih.govmdpi.com Molecules that integrate both of these functions are known as MABAs (Muscarinic Antagonist-Beta2 Agonist). nih.govnih.gov

While not simple benzaldehyde derivatives, complex molecules incorporating related structural motifs have been developed and characterized as MABAs. These compounds are typically designed with two distinct pharmacophoric groups connected by a chemical linker. mdpi.com

Examples of such characterized compounds include:

Navafenterol (B609425) (AZD8871): This inhaled MABA has been developed for the treatment of COPD. mdpi.comnih.gov Pharmacological characterization in human lung tissue demonstrated that it possesses both muscarinic antagonist and β2AR agonist functions. mdpi.com Its bronchoprotective effects are primarily mediated by its β2AR agonism. mdpi.comresearchgate.net

Batefenterol (GSK961081): Another MABA candidate that has progressed to clinical trials. nih.gov Studies comparing it with navafenterol in isolated human bronchi indicated that navafenterol exhibits more dominant muscarinic antagonism. mdpi.comnih.gov

The development of these dual-action agents represents a sophisticated application of medicinal chemistry, aiming to provide enhanced therapeutic benefit from a single molecule. nih.gov

Positive Modulation of Calcitonin-like Receptor (CLR) Activity through Receptor Activity-Modifying Proteins (RAMPs)

Exploration of Other Potential Biological Targets and Pathways

Beyond GPCRs, the chemical reactivity and structural features of this compound and its derivatives make them candidates for interaction with other biological targets, most notably enzymes.

The aldehyde functional group is chemically reactive and can participate in various interactions within an enzyme's active site, making benzaldehyde derivatives a rich source of enzyme inhibitors. documentsdelivered.comnih.gov Ligand-enzyme binding is governed by a combination of forces, including hydrogen bonding and hydrophobic interactions, which stabilize the complex and determine the molecule's inhibitory potential. scitechnol.com

Studies on various benzaldehyde derivatives have revealed significant interactions with a range of enzymes, demonstrating their potential as modulators of enzymatic pathways. These interactions often involve the formation of stable enzyme-ligand complexes that alter the enzyme's catalytic activity. scitechnol.com

Key research findings on the enzymatic interactions of benzaldehyde derivatives are summarized below:

Inhibitor (Benzaldehyde Derivative)Target EnzymeInhibition TypePotency (IC₅₀ / Ki)Source
BenzaldehydeMushroom TyrosinasePartial NoncompetitiveIC₅₀: 31.0 µM nih.gov
4-PentylbenzaldehydeMushroom TyrosinaseFull, Mixed TypeNot specified nih.gov
CuminaldehydeSacrophaga neobelliaria PhenoloxidaseMixed TypeIC₅₀: 0.0067 mM documentsdelivered.com
Vanillin (B372448)Sacrophaga neobelliaria PhenoloxidaseMixed TypeIC₅₀: 38 mM documentsdelivered.com
p-HydroxybenzaldehydeOld Yellow Enzyme (NADPH-O2 oxidoreductase)InhibitionNot specified nih.gov
(E)-2,3,4-trihydroxybenzaldehyde O-benzyl oximesAldose Reductase (ALR2)InhibitionNot specified mdpi.com

These studies show that substitutions on the benzaldehyde ring significantly influence both the potency and the kinetic mechanism of inhibition. For instance, in the inhibition of mushroom tyrosinase, benzaldehyde itself acts as a partial noncompetitive inhibitor, whereas the addition of a bulky substituent at the C-4 position, as in 4-pentylbenzaldehyde, converts it to a full, mixed-type inhibitor. nih.gov Similarly, the hydrophobicity and electron-donating properties of substituents play a major role in the inhibition of phenoloxidase. documentsdelivered.com The binding of p-hydroxybenzaldehyde to "old yellow enzyme" is another example of a direct ligand-enzyme interaction leading to inhibition. nih.gov

Broader Spectrum Mechanistic Investigations (e.g., Cell-based Assays for General Activity Mechanisms, drawing parallels from related benzaldehydes)

Cell-based assays are crucial for determining the general mechanisms of a compound's activity, including cytotoxicity, anti-inflammatory potential, and antimicrobial effects. For benzaldehyde derivatives, these assays have revealed a broad spectrum of biological actions.

Cytotoxicity in Cancer Cell Lines: A significant body of research has focused on the cytotoxic effects of substituted benzaldehydes against various cancer cell lines. ufc.br These studies often utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability. ufc.br Research on a wide array of commercial aldehydes has demonstrated potent cytotoxicity, with the structure-activity relationship (SAR) analysis indicating that the number, position, and type of substituents on the aromatic ring are critical for biological activity. ufc.br For instance, certain substituted benzaldehydes have shown potent cytotoxic activity, comparable to the reference drug doxorubicin. ufc.br

Furthermore, studies on α-hydroxyphosphonate derivatives of substituted benzaldehydes have been conducted against uterine sarcoma cell lines, including a multidrug-resistant (MDR) line. The most active compounds were found to be equally or even more toxic to the MDR cell line, suggesting they may overcome P-glycoprotein-mediated multidrug resistance. rsc.org Benzaldehyde itself has been shown to exhibit tumor-specific cytotoxicity, inducing cell death in human tumor cell lines like oral squamous cell carcinoma (OSCC) and glioblastoma, while being less toxic to normal human oral cells. nih.gov

Anti-inflammatory Activity in Macrophage Models: The anti-inflammatory properties of benzaldehyde derivatives are often investigated using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. nih.govnih.govacs.org In these models, researchers measure the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govacs.orgresearchgate.net

Several benzaldehyde derivatives isolated from natural sources, such as the fungus Eurotium cristatum, have demonstrated the ability to inhibit the expression of both iNOS and COX-2 in LPS-stimulated RAW264.7 cells. acs.org Similarly, derivatives from the coral-derived fungus Aspergillus terreus were found to reduce the production of NO and reactive oxygen species (ROS) in a dose-dependent manner. nih.gov 4-Hydroxybenzaldehyde has also been reported to suppress NO, iNOS, and COX-2 expression in murine macrophages. researchgate.net

Antimicrobial and Antibiotic Modulation Activity: The antimicrobial potential of benzaldehydes has been evaluated against various pathogens. For example, gentisaldehyde and 2,3-dihydroxybenzaldehyde (B126233) have shown antimicrobial activities against bovine mastitis-causing Staphylococcus aureus, including resistant strains, while exhibiting low toxicity to bovine mammary epithelial cells. frontiersin.org Benzaldehyde itself has been shown to modulate the action of antibiotics. In association with ciprofloxacin (B1669076) and norfloxacin, it reduced the minimum inhibitory concentration (MIC) of these antibiotics against certain bacterial strains, suggesting a potential role in combating antibiotic resistance. nih.gov Mechanistic studies indicate that benzaldehyde can inhibit the formation of bacterial flagella and suppress bacterial respiration. nih.gov

Enzyme Inhibition Assays: Benzaldehyde derivatives have been identified as inhibitors of various enzymes. For instance, benzyloxybenzaldehyde derivatives were designed and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and linked to poor treatment outcomes. mdpi.comnih.gov Enzyme inhibition assays, which measure the reduction in the catalytic rate of the target enzyme in the presence of the inhibitor, are fundamental in these studies. mdpi.comnih.gov Other studies have characterized benzaldehyde derivatives as mixed-type inhibitors of phenoloxidase, an enzyme involved in insect immunity. documentsdelivered.com The inhibitory activity was found to be significantly influenced by the hydrophobicity of the substituents on the aldehyde's benzene (B151609) ring. documentsdelivered.com

Table 1: Cytotoxicity of Selected Benzaldehyde Derivatives in Cancer Cell Lines This table presents data for related benzaldehyde compounds to infer potential activity.

Compound/Derivative Cell Line Assay Endpoint Result Reference
Benzaldehyde HSC-2 (OSCC) WST-8 CC50 ~3.5 mM nih.gov
Benzaldehyde HGF (Normal) WST-8 CC50 >10 mM nih.gov
Dibenzyl-α-diphenyl-OPPs Mes-Sa/Dx5 (MDR) Fluorescence Cytotoxicity Pronounced rsc.org
2,3-Dihydroxybenzaldehyde HCT-116 MTT GI% (5µg/mL) 88% ufc.br
3,4-Dihydroxybenzaldehyde HCT-116 MTT GI% (5µg/mL) 90% ufc.br

Elucidation of Molecular Mechanisms Underlying Observed Biological Responses

Understanding the specific molecular pathways affected by a compound is key to elucidating its mechanism of action. For benzaldehyde derivatives, a variety of molecular mechanisms have been proposed and investigated.

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of many benzaldehyde derivatives are rooted in their ability to interfere with key signaling cascades. A primary target is the nuclear factor-κB (NF-κB) pathway. nih.gov Benzaldehydes isolated from the marine fungus Eurotium sp. were found to inhibit LPS-induced NF-κB activation by preventing the phosphorylation of its inhibitory protein, IκB. nih.gov Another critical inflammatory pathway modulated by these compounds is the mitogen-activated protein kinase (MAPK) signaling pathway, which includes c-Jun N-terminal kinase (JNK), extracellular signal-related kinase (ERK), and p38. nih.gov Benzaldehydes from Aspergillus terreus were shown to selectively inhibit the phosphorylation levels of ERK, JNK, and p38 in LPS-stimulated macrophages. nih.gov Some benzaldehydes also exert their anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1) expression via the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Mechanisms of Antioxidant Activity: Phenolic aldehydes, a class to which this compound is related, are known antioxidants. Their mechanism of action primarily involves scavenging free radicals. Three major mechanisms have been proposed: hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss-electron transfer (SPLET). researchgate.net The efficiency of these mechanisms is highly dependent on the structure of the molecule, particularly the O-H bond dissociation energy (BDE). researchgate.netnih.gov The presence and position of hydroxyl groups on the benzene ring are critical. For example, an ortho-hydroxyl group can stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding, enhancing antioxidant activity. frontiersin.org

Induction of Autophagy and Apoptosis in Cancer Cells: The cytotoxic effects of benzaldehydes against cancer cells are mediated by distinct cell death mechanisms. Benzaldehyde has been observed to induce the formation of autophagosomes and cause the destruction of mitochondrial structures in OSCC cells, characteristic features of autophagy. nih.gov However, the role of this induced autophagy is complex, as inhibitors of autophagy did not completely rescue the cells from cytotoxicity, suggesting that autophagic phenotypes may be involved in both cell death and survival mechanisms. nih.gov Other studies on benzaldehyde derivatives have focused on their ability to inhibit key cellular proteins. For example, benzaldehyde has been shown to prevent the interaction of the signaling protein 14-3-3ζ with Ser28-phosphorylated histone H3 (H3S28ph), an interaction crucial for cancer cell survival and treatment resistance. news-medical.net

Enzyme Inhibition Mechanisms: The inhibition of enzymes by benzaldehyde derivatives can occur through various mechanisms. For tyrosinase, an enzyme involved in melanin (B1238610) production, benzaldehyde thiosemicarbazones have been shown to act as reversible, mixed-type inhibitors. acs.org In the case of ALDH1A3, benzyloxybenzaldehyde derivatives were designed to act as substrate analogues, forming a stable enzyme-ligand complex that leads to inhibition. mdpi.com For phenoloxidase, it is presumed that benzaldehyde derivatives form a Schiff base with a primary amino group within the enzyme's active site, leading to mixed-type inhibition. documentsdelivered.com

Table 2: Mechanistic Actions of Representative Benzaldehyde Derivatives This table presents data for related benzaldehyde compounds to infer potential mechanisms.

Compound/Derivative Biological Effect Molecular Mechanism Cell/System Model Reference
Flavoglaucin Anti-inflammatory Inhibition of NF-κB activation, Induction of HO-1 via Nrf2 RAW264.7 macrophages nih.gov
Aspergillus-derived Benzaldehydes Anti-inflammatory Inhibition of p-ERK, p-JNK, and p-p38 phosphorylation (MAPK pathway) RAW264.7 macrophages nih.gov
Benzaldehyde Anticancer Inhibition of 14-3-3ζ protein interactions, Induction of autophagy Pancreatic cancer cells, OSCC cells nih.govnews-medical.net
p-Hydroxybenzaldehyde Thiosemicarbazone Enzyme Inhibition Reversible, mixed-type inhibition of tyrosinase Mushroom tyrosinase acs.org
Benzyloxybenzaldehyde derivatives Enzyme Inhibition Selective inhibition of ALDH1A3 Recombinant human enzyme nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies concerning this compound and its derivatives as modulators of the Calcitonin-like Receptor (CLR) signaling pathway have been identified in the public domain.

The Calcitonin-like Receptor (CLR) is a class B G-protein coupled receptor that, in conjunction with Receptor Activity-Modifying Proteins (RAMPs), forms receptors for calcitonin gene-related peptide (CGRP), adrenomedullin, and amylin. These receptors are significant targets for therapeutic intervention in a variety of diseases, including migraine and cardiovascular disorders. The development of small molecule modulators for these receptors is an active area of research.

Structure-activity relationship studies are a critical component of the drug discovery process. They involve the systematic modification of a chemical structure to understand how changes in the molecule's architecture affect its biological activity. Such studies are essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

An SAR study of this compound derivatives would typically involve the synthesis of a series of analogs and the evaluation of their ability to modulate CLR signaling. Key areas of investigation, as outlined in the requested structure, would include:

Impact of Structural Modifications on CLR Signaling: This would involve modifying the core benzaldehyde structure, for instance, by altering the substituents on the aromatic ring or changing the nature of the aldehyde functional group. The resulting compounds would be tested in cellular assays to determine their effect on CLR-mediated signaling pathways, such as cyclic adenosine monophosphate (cAMP) production.

Influence of Alkoxy Chain Length and Substituent Patterns: Researchers would systematically vary the length of the hydroxyethoxy chain (e.g., changing it to a hydroxypropoxy or hydroxybutoxy chain) to probe the size and nature of the binding pocket. Similarly, the position and electronic properties of the methyl group and other substituents on the benzaldehyde ring would be altered to map interactions with the receptor.

Rational Design and Synthesis of Analogs: Based on the data gathered from the initial SAR studies, medicinal chemists would use computational modeling and their understanding of receptor-ligand interactions to design and synthesize new analogs with predicted enhanced potency or selectivity for the CLR/RAMP complexes.

The absence of published research on this compound in this context suggests that either this specific chemical scaffold has not been investigated for its CLR modulatory activity, or the research is proprietary and has not been disclosed publicly. Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested.

In-Depth Analysis of this compound as a Versatile Chemical Building Block

The strategic placement of reactive functional groups—aldehyde, hydroxyl, and a hydroxyethoxy side chain—on a benzene ring makes this compound a valuable and versatile intermediate in synthetic organic chemistry. This article explores its specific applications as a chemical building block, focusing on its role as a precursor in the synthesis of biologically active compounds, its use as an intermediate in the assembly of advanced organic materials and supramolecular structures, and its contribution to the development of chemical probes for biological research.

Applications of 4 2 Hydroxyethoxy 3 Methylbenzaldehyde As a Chemical Building Block

The unique trifunctional nature of 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde allows for a variety of chemical transformations, making it a key component in the construction of more complex molecular architectures. The aldehyde group readily participates in condensation and coupling reactions, the phenolic hydroxyl group can be derivatized or can direct substitution on the aromatic ring, and the terminal hydroxyl group of the ethoxy chain offers another site for modification.

The aldehyde functionality of this compound is particularly useful for the synthesis of compounds with potential biological activity. One notable application is in the preparation of benzylidene indolinones. These compounds are formed through a Claisen-Schmidt condensation reaction between an indolin-2-one (oxindole) and an aromatic aldehyde, in this case, this compound.

The general structure of benzylidene indolinones is a core scaffold in many compounds that exhibit a range of biological effects, including anticancer and anti-inflammatory properties. The substituents on the benzaldehyde (B42025) ring play a crucial role in modulating the biological activity of the resulting molecule. The hydroxyethoxy and methyl groups of this compound can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets such as protein kinases.

While the direct synthesis of benzylidene indolinones from this compound is a clear potential application based on established chemical principles, specific examples in the scientific literature are not extensively documented. However, the synthesis of various substituted benzylidene indolin-2-one derivatives from other benzaldehydes is a well-established route to creating libraries of compounds for drug discovery. nih.gov

Furthermore, the structural motifs present in this compound make it a plausible precursor for the synthesis of more complex receptor ligands. The strategic placement of hydrogen bond donors and acceptors, along with the aromatic ring, can be exploited to design molecules that bind to specific biological receptors.

The potential for this compound to act as a building block extends to the field of materials science. Its rigid aromatic core combined with flexible side chains containing hydroxyl groups makes it a candidate for the synthesis of polymers, dendrimers, and other advanced organic materials.

The hydroxyl groups can be used as points for polymerization or for grafting onto other polymer backbones, introducing specific functionalities into the resulting material. The aldehyde group can also be utilized in polymerization reactions or for post-polymerization modification.

In the realm of supramolecular chemistry, the ability of the hydroxyl groups to form strong hydrogen bonds is a key feature. This allows this compound to participate in the self-assembly of larger, well-defined structures. These supramolecular assemblies can have interesting properties and potential applications in areas such as sensing, catalysis, and drug delivery. While specific examples of its use in these advanced applications are not prominent in the literature, its molecular structure suggests a strong potential for such roles.

Chemical probes are essential tools for studying biological processes in living systems. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and track specific molecules and events within cells.

The core structure of this compound can be envisioned as a scaffold for the creation of novel chemical probes. The aldehyde group is a reactive handle that can be used to attach the molecule to a fluorophore or another reporter group. The hydroxyethoxy and methyl substituents can be modified to tune the probe's properties, such as its solubility, cell permeability, and targeting specificity.

Future Research Directions and Emerging Paradigms in 4 2 Hydroxyethoxy 3 Methylbenzaldehyde Research

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The global push towards green chemistry has catalyzed research into enzymatic and chemoenzymatic methods, which offer high selectivity, milder reaction conditions, and reduced environmental impact. For 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde, future synthetic research is likely to pivot towards these sustainable approaches.

Biocatalytic strategies could be employed at several stages of the synthesis. One potential route could start with o-cresol (B1677501), utilizing a biocatalytic oxidation step to form 4-hydroxy-3-methylbenzaldehyde (B106927), a known reaction intermediate. researchgate.net Subsequent etherification with ethylene (B1197577) glycol could be achieved using hydrolases in reverse or specialized transferases, avoiding the use of reagents like 2-chloroethanol (B45725) seen in analogous syntheses. prepchem.com

Another promising approach involves the use of non-heme iron (NHI) alpha-ketoglutarate (B1197944) dependent oxygenases. These enzymes can perform benzylic hydroxylation on ortho-cresol compounds, which can lead to the formation of reactive intermediates under mild physiological conditions. nih.gov This biocatalytic platform could be integrated into a one-pot chemoenzymatic cascade, enabling the rapid construction of molecular complexity and potentially streamlining the synthesis of the target compound. nih.gov

Enzyme Class Potential Application in Synthesis Advantages
Monooxygenases Hydroxylation of o-cresol to form the benzaldehyde (B42025) precursor.High regioselectivity, mild conditions.
Hydrolases (in reverse) Etherification of 4-hydroxy-3-methylbenzaldehyde with ethylene glycol.Avoidance of harsh alkylating agents, use of a green solvent (water).
Glycosyltransferases Attachment of the ethoxy group using a suitable donor substrate.High specificity for the hydroxyl group position.
Oxidases Oxidation of a methyl group on a precursor to the aldehyde functionality.Use of molecular oxygen as a green oxidant.

These biocatalytic methods represent a paradigm shift from conventional organic synthesis, offering pathways that are not only more environmentally benign but may also provide superior yields and purity.

Deeper Mechanistic Characterization of Receptor Interactions and Intracellular Signaling Pathways

The biological activity of phenolic aldehydes is well-documented, with many exhibiting antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.airsc.org These effects are predicated on their interaction with specific biological targets, including enzymes and cell surface receptors. A crucial future research direction for this compound will be the detailed elucidation of its molecular interactions within biological systems.

The compound's structure suggests several potential points of interaction:

The Aldehyde Group: Can form Schiff bases with amine residues on proteins, potentially leading to reversible or irreversible inhibition of enzymes.

The Phenolic Hydroxyl Group: A key site for antioxidant activity via hydrogen atom donation. It can also form crucial hydrogen bonds within receptor binding pockets.

The Hydroxyethoxy Side Chain: This feature increases hydrophilicity compared to a simple methoxy (B1213986) group (as in vanillin) or a hydroxyl group. The terminal hydroxyl can act as both a hydrogen bond donor and acceptor, potentially enabling unique interactions with receptors and influencing the compound's pharmacokinetic profile.

Future studies will likely employ a range of biophysical techniques, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, to identify binding partners and characterize the thermodynamics and kinetics of these interactions. Furthermore, cell-based assays and advanced molecular biology techniques will be necessary to map the downstream effects of these binding events on intracellular signaling pathways, such as NF-κB, MAP kinase, or PI3K/Akt pathways, which are commonly modulated by bioactive phenolic compounds.

Potential Biological Target Functional Group Interaction Possible Cellular Outcome
Oxidoreductase Enzymes Phenolic -OH (antioxidant)Reduction of oxidative stress
Kinases / Phosphatases H-bonding with side chain/phenolic -OHModulation of signaling cascades
Bacterial Cell Wall Enzymes Aldehyde group (covalent modification)Antimicrobial activity
G-Protein Coupled Receptors (GPCRs) Multiple non-covalent interactionsSensory perception, metabolic regulation

Exploration of Materials Science Applications (e.g., Polymeric Systems, Sensor Development)

The functional groups of this compound make it an attractive building block for novel materials. Its bifunctionality—possessing both an aldehyde and a hydroxyl group—allows it to act as a monomer or cross-linking agent in the synthesis of advanced polymeric systems.

In polymeric systems , the aldehyde group can participate in condensation reactions with phenols, ureas, or melamines to form specialized resins with tailored thermal and mechanical properties. The terminal hydroxyl group on the ethoxy chain offers a site for further modification, such as conversion to an acrylate (B77674) or methacrylate. This would yield a monomer suitable for free-radical polymerization, creating polymers with a pendant aromatic aldehyde group. Such materials could find use in specialty coatings, adhesives, or as functional surfaces for capturing specific biomolecules. The synthesis of 4-(2-acryloyloxyethoxy)benzaldehyde from a similar precursor demonstrates the feasibility of this approach. prepchem.com

In the realm of sensor development , the compound could serve as a key component in chemical sensors. One strategy involves its use as a template molecule in the creation of Molecularly Imprinted Polymers (MIPs). critex.fr In this technique, the polymer is formed around the template molecule, creating nanocavities that are sterically and chemically complementary to it after its removal. critex.fr An MIP-based sensor could be used for the highly selective detection of this compound or structurally related analytes in complex mixtures. Another avenue is the development of fluorescent or colorimetric sensors, where the aldehyde group's reactivity is harnessed to produce a signal upon reaction with a target analyte.

Material Application Role of the Compound Key Functional Group(s) Potential End-Use
Phenolic Resins Monomer / Cross-linkerAldehyde, Phenolic -OHHigh-performance composites, adhesives
Functional Polymers Monomer (after modification)Terminal -OH, AldehydeDrug delivery systems, reactive surfaces
Chemical Sensors (MIP) Template MoleculeEntire molecular structureEnvironmental monitoring, quality control
Optical Sensors Recognition ElementAldehydeMedical diagnostics, industrial process control

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The fields of chemistry and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). sciforum.net For a relatively uncharacterized molecule like this compound, these computational tools offer a powerful means to accelerate its discovery and design cycle.

Predictive Modeling for Chemical Discovery:

Synthesis Planning: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, identify optimal synthetic routes, and suggest reaction conditions. scitechdaily.comarxiv.org This could be used to design and optimize novel chemoenzymatic pathways (as discussed in 9.1) with higher efficiency and yield.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity, toxicity, solubility, and other physicochemical properties of the molecule. This allows for rapid virtual screening and prioritization of derivatives for specific applications without the need for extensive initial laboratory work.

Predictive Modeling for Chemical Design:

De Novo Design: Generative ML models can design novel molecules from scratch with desired properties. nih.gov By defining specific parameters (e.g., high receptor binding affinity, specific polymer characteristics), these models could propose novel derivatives of this compound for targeted applications in medicine or materials science.

Mechanism Elucidation: Combining quantum chemical calculations with ML can provide deeper insights into reaction mechanisms and molecular interactions. scitechdaily.com This could be applied to understand the precise way the molecule binds to a receptor (linking to 9.2) or how it participates in polymerization (linking to 9.3).

The integration of AI/ML represents a shift from Edisonian trial-and-error to a data-driven, predictive science. By building robust models, researchers can navigate the vast chemical space more efficiently, significantly reducing the time and cost associated with bringing a new chemical entity from concept to application. nih.gov

AI/ML Application Area Specific Task Potential Impact on Research
Retrosynthesis Prediction of optimal synthetic pathwaysFaster, cheaper, and greener synthesis design
Property Prediction (QSAR/QSPR) Estimation of bioactivity and material propertiesRapid identification of high-potential derivatives
Generative Models De novo design of novel analoguesCreation of new molecules with optimized functions
Reaction Modeling Elucidation of reaction and binding mechanismsDeeper fundamental understanding of chemical behavior

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis of this compound typically involves etherification and oxidation steps. Key strategies include:

  • Etherification : Reacting 3-methyl-4-hydroxybenzaldehyde with ethylene carbonate or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethoxy group. Optimal temperature ranges from 80–110°C to balance reactivity and side-product formation .
  • Oxidation Control : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation of the aldehyde group. Monitoring reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 3:1) ensures timely quenching .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Yield optimization (60–75%) requires strict anhydrous conditions and inert atmospheres .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the aldehyde proton at δ 9.8–10.1 ppm (singlet), aromatic protons (δ 6.8–7.5 ppm, multiplet), and hydroxyethoxy protons (δ 3.6–4.2 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while ether-linked carbons (C-O) resonate at δ 60–70 ppm. Discrepancies from predicted data (e.g., ChemSpider) may indicate solvent effects or impurities .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirms functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 195.1. Fragmentation patterns (e.g., loss of H₂O or ethylene oxide) validate the structure .

Basic: What are the recommended storage conditions and safety protocols for handling this compound?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group .
  • Safety Measures :
    • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent aldehyde polymerization .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The aldehyde group’s LUMO energy (~-1.5 eV) predicts susceptibility to nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or ethanol) to assess steric hindrance from the hydroxyethoxy group. Free energy barriers (ΔG‡) correlate with experimental reaction rates .
  • Validation : Compare predicted transition states (IRC analysis) with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Advanced: How to resolve discrepancies between experimental NMR data and theoretical predictions for this compound?

Methodological Answer:

  • Source Analysis : Cross-reference databases (NIST, PubChem) to identify solvent- or concentration-dependent shifts. For example, DMSO-d₆ may downfield-shift hydroxy protons by 0.5 ppm .
  • Experimental Replication : Acquire NMR spectra in multiple solvents (CDCl₃, DMSO-d₆) to isolate solvent effects. Use high-field instruments (≥500 MHz) to resolve overlapping signals .
  • Dynamic Effects : Consider tautomerism or rotameric equilibria (e.g., aldehyde hydration) using variable-temperature NMR (−40°C to 25°C) .

Advanced: What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated or demethylated derivatives) are identified using fragmentation libraries .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates. For example, ¹³C at the aldehyde carbon aids in detecting oxidation to carboxylic acids .
  • Enzyme Inhibition : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify responsible isoforms. Correlate inhibition with metabolite depletion .

Advanced: How to design experiments to analyze the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition onset temperatures (>200°C) indicate stability. Compare with DSC to detect melting points or polymorphic transitions .
  • Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks. Monitor aldehyde content via iodometric titration or HPLC. Degradation products (e.g., dimerization via aldol condensation) require structural confirmation .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Activation energy (Ea) derived from degradation rates predicts long-term stability .

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